molecular formula C7H4Cl2N2O B2601669 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 273930-54-4

4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No. B2601669
CAS RN: 273930-54-4
M. Wt: 203.02
InChI Key: BNPSZPFJQMZOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” is C7H4Cl2N2O , and its molecular weight is 203.03 .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Imidazole derivatives, such as the ones , have been shown to exhibit antibacterial and antimicrobial activities . They have been used in the development of new drugs to combat infectious diseases .

Anti-inflammatory and Antitumor Activity

These compounds have also been found to have anti-inflammatory and antitumor properties . This makes them potential candidates for the development of new therapeutic agents in the treatment of inflammation and cancer .

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antiviral Activity

Imidazole derivatives have been reported to show antiviral activity . This suggests that they could be used in the development of new antiviral drugs .

Antifungal and Antihelmintic Activities

These compounds have been found to have antifungal and antihelmintic activities . This makes them potential candidates for the development of new therapeutic agents in the treatment of fungal infections and helminthic infestations .

Antiulcerogenic Activity

Imidazole derivatives have been reported to show antiulcerogenic activity . This suggests that they could be used in the development of new drugs for the treatment of ulcers .

Antiprotozoal and Antibacterial Activities

These compounds have been found to exhibit antiprotozoal and antibacterial activities . This makes them potential candidates for the development of new therapeutic agents in the treatment of protozoal infections and bacterial diseases .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” and its derivatives could have potential applications in drug development.

properties

IUPAC Name

4,5-dichloro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSZPFJQMZOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.